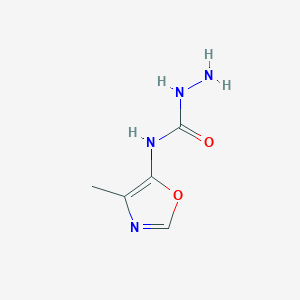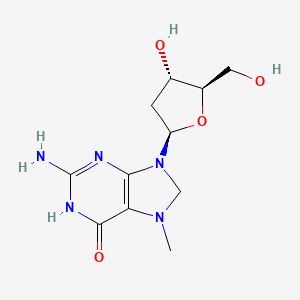
N-(4-methyloxazol-5-yl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyloxazol-5-yl)hydrazinecarboxamide is an organic compound that belongs to the family of oxazoles. It is a colorless solid that is soluble in water and organic solvents. This compound is an important intermediate in the synthesis of various organic compounds and has a wide range of applications in the fields of medicine, agriculture, and biotechnology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyloxazol-5-yl)hydrazinecarboxamide typically involves the condensation of 4-methyloxazole-5-carboxylic acid with hydrazinecarboxamide under controlled conditions. The reaction is carried out at high temperatures, preferably around 100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step procedures that include acylation, cyclodehydration, and sulfochlorination reactions. These methods are designed to maximize yield and minimize waste, although they can be complex and require careful handling of reagents .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methyloxazol-5-yl)hydrazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxazole derivatives, while reduction reactions may yield hydrazine derivatives .
Applications De Recherche Scientifique
N-(4-methyloxazol-5-yl)hydrazinecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a drug candidate for various medical conditions, including its inhibitory activity on blood platelet aggregation.
Industry: It is used in the production of various industrial chemicals and as a corrosion inhibitor in metal treatments.
Mécanisme D'action
The mechanism of action of N-(4-methyloxazol-5-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(4-methyloxazol-5-yl)hydrazinecarboxamide include:
4-methyloxazole-5-carboxylic acid: An important intermediate in the synthesis of various organic compounds.
Hydrazinecarboxamide: A compound with similar functional groups and reactivity.
N-(4-methoxybenzyl)hydrazinecarboxamide: A related compound with potential biological activities.
Uniqueness
This compound is unique due to its specific structure and the presence of both oxazole and hydrazinecarboxamide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C5H8N4O2 |
|---|---|
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
1-amino-3-(4-methyl-1,3-oxazol-5-yl)urea |
InChI |
InChI=1S/C5H8N4O2/c1-3-4(11-2-7-3)8-5(10)9-6/h2H,6H2,1H3,(H2,8,9,10) |
Clé InChI |
IRFVPIQYRLLVHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC=N1)NC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)



![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)

![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)


![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)

